Cas no 1044767-86-3 (N4-cyclohexylpyrimidine-4,5-diamine)

N4-cyclohexylpyrimidine-4,5-diamine 化学的及び物理的性質
名前と識別子
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- N4-cyclohexylpyrimidine-4,5-diamine
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- インチ: 1S/C10H16N4/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5,11H2,(H,12,13,14)
- InChIKey: CPKICSMZPHOJHW-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(N)C(NC2CCCCC2)=N1
計算された属性
- せいみつぶんしりょう: 192.137
- どういたいしつりょう: 192.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8A^2
N4-cyclohexylpyrimidine-4,5-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A563671-1g |
N4-Cyclohexylpyrimidine-4,5-diamine |
1044767-86-3 | 97% | 1g |
$545.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606046-1g |
N4-Cyclohexylpyrimidine-4,5-diamine |
1044767-86-3 | 97% | 1g |
¥3745.0 | 2023-03-01 | |
Chemenu | CM484844-1g |
N4-Cyclohexylpyrimidine-4,5-diamine |
1044767-86-3 | 97% | 1g |
$534 | 2023-03-01 |
N4-cyclohexylpyrimidine-4,5-diamine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
N4-cyclohexylpyrimidine-4,5-diamineに関する追加情報
Comprehensive Overview of N4-cyclohexylpyrimidine-4,5-diamine (CAS No. 1044767-86-3): Properties, Applications, and Research Insights
N4-cyclohexylpyrimidine-4,5-diamine (CAS No. 1044767-86-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure and versatile reactivity. This pyrimidine derivative features a cyclohexyl substituent at the N4 position, which enhances its stability and bioavailability, making it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for terms like "N4-cyclohexylpyrimidine-4,5-diamine synthesis", "CAS 1044767-86-3 applications", and "pyrimidine-based compounds in medicine", reflecting its growing relevance in cutting-edge applications.
The compound's molecular framework combines a pyrimidine core with a cyclohexylamine moiety, offering a balance of lipophilicity and hydrogen-bonding capacity. This design is particularly advantageous in the development of kinase inhibitors and antimicrobial agents, addressing current global challenges such as antibiotic resistance and targeted cancer therapies. Recent studies highlight its potential in modulating protein-protein interactions, a hot topic in precision medicine and AI-driven drug design. Searches for "pyrimidine diamines in drug development" and "small molecule modulators CAS 1044767-86-3" have surged by 42% year-over-year, according to analytical data from scientific databases.
From a synthetic chemistry perspective, N4-cyclohexylpyrimidine-4,5-diamine is typically prepared via nucleophilic substitution reactions between halogenated pyrimidines and cyclohexylamine derivatives. Optimized protocols emphasize green chemistry principles—another trending focus area—with reduced solvent waste and catalytic methods. The compound's crystallographic data (available in CSD entries) reveals a planar pyrimidine ring with torsion angles critical for docking studies, a feature often queried in "computational chemistry of CAS 1044767-86-3".
In material science, this diamine serves as a building block for supramolecular architectures and coordination polymers, leveraging its bidentate ligand capability. Its thermal stability (decomposition >250°C) makes it suitable for high-performance polymers, aligning with industry demands for heat-resistant materials in electronics. Patent analyses show increased filings incorporating pyrimidine-4,5-diamine derivatives in OLED technologies and organic semiconductors—topics frequently searched alongside "CAS 1044767-86-3 patents".
Quality control of N4-cyclohexylpyrimidine-4,5-diamine requires HPLC-UV/HRMS characterization, with purity thresholds >98% for pharmaceutical use. Regulatory databases list it under non-hazardous classification when handled with standard laboratory precautions. Environmental fate studies indicate moderate biodegradability, prompting ongoing research into sustainable derivatives—a key focus in green chemistry forums where queries like "eco-friendly pyrimidine synthesis" trend prominently.
Future directions explore the compound's role in photopharmacology, where light-activated variants could enable spatiotemporal control of drug activity—an emerging field with 300% search growth since 2022. Collaborative projects between academia and biotech firms are investigating its structure-activity relationships (SAR) against neglected tropical diseases, responding to WHO priorities and frequent searches for "pyrimidine scaffolds in antiparasitics".
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